4-bromo-5-chloro-1H-pyridin-2-one
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Overview
Description
4-bromo-5-chloro-1H-pyridin-2-one is a heterocyclic organic compound with the molecular formula C5H3BrClNO It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-chloro-1H-pyridin-2-one typically involves halogenation reactions starting from pyridine derivatives. One common method includes the bromination and chlorination of 2-hydroxypyridine. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-bromo-5-chloro-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed:
- Substituted pyridines
- Oxidized derivatives
- Biaryl compounds
Scientific Research Applications
4-bromo-5-chloro-1H-pyridin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-5-chloro-1H-pyridin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The presence of halogen atoms and the hydroxyl group can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 4-Bromo-2-hydroxypyridine
- 5-Chloro-2-hydroxypyridine
- 3-Bromo-2-hydroxypyridine
Comparison: 4-bromo-5-chloro-1H-pyridin-2-one is unique due to the simultaneous presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-bromo-5-chloro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRYHLBHGVKBQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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